4-bromo-N-(2-chloro-6-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO. This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide ring, a chlorine atom at the 2nd position, and a methyl group at the 6th position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloro-6-methylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-chloro-6-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines.
Scientific Research Applications
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-chloro-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(2-methylphenyl)benzamide
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
Uniqueness
4-bromo-N-(2-chloro-6-methylphenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H11BrClNO |
---|---|
Molecular Weight |
324.60 g/mol |
IUPAC Name |
4-bromo-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChI Key |
VGUDADXHYVRSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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